molecular formula C21H18O4 B10856013 Flavokawain 1i

Flavokawain 1i

Cat. No.: B10856013
M. Wt: 334.4 g/mol
InChI Key: VRBQMXBABFUWOQ-ZHACJKMWSA-N
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Description

Flavokawain 1i is a derivative of chalcones, specifically related to flavokawain A, flavokawain B, and flavokawain C. These compounds are naturally occurring chalcones isolated from the kava plant (Piper methysticum). This compound has shown promising anticancer and antiviral activities .

Preparation Methods

Flavokawain 1i can be synthesized through various chemical routes. One common method involves the Claisen-Schmidt condensation reaction, where an aromatic aldehyde reacts with an aromatic ketone in the presence of a base. The reaction conditions typically include the use of ethanol as a solvent and sodium hydroxide as a catalyst . Industrial production methods may involve high-throughput analysis and extraction from kava roots, chips, and powders .

Chemical Reactions Analysis

Flavokawain 1i undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

Flavokawain 1i has a wide range of scientific research applications:

Mechanism of Action

Flavokawain 1i exerts its effects primarily through the inhibition of heat shock protein 90 (Hsp90). This inhibition leads to a decrease in the levels of Hsp90 client proteins, including epidermal growth factor receptor (EGFR), c-Met, HER2, Akt, and cyclin-dependent kinase 4 (Cdk4). The compound also increases the levels of heat shock protein 70 (Hsp70), which is a marker of Hsp90 inhibition . These molecular targets and pathways are crucial in regulating cell proliferation and survival, making this compound a potent anticancer agent .

Properties

Molecular Formula

C21H18O4

Molecular Weight

334.4 g/mol

IUPAC Name

(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-naphthalen-1-ylprop-2-en-1-one

InChI

InChI=1S/C21H18O4/c1-24-16-12-19(23)21(20(13-16)25-2)18(22)11-10-15-8-5-7-14-6-3-4-9-17(14)15/h3-13,23H,1-2H3/b11-10+

InChI Key

VRBQMXBABFUWOQ-ZHACJKMWSA-N

Isomeric SMILES

COC1=CC(=C(C(=C1)OC)C(=O)/C=C/C2=CC=CC3=CC=CC=C32)O

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=CC3=CC=CC=C32)O

Origin of Product

United States

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